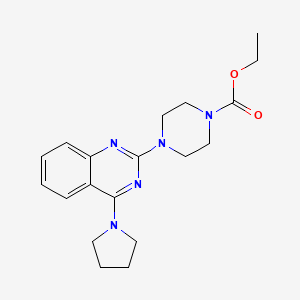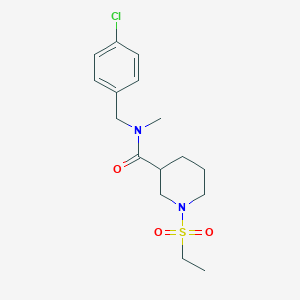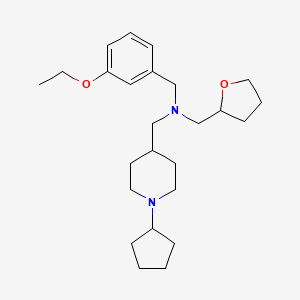
Ethyl 4-(4-(pyrrolidin-1-yl)quinazolin-2-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
Ethyl 4-(4-(pyrrolidin-1-yl)quinazolin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a quinazoline ring substituted with pyrrolidine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of anthranilamide with ethyl oxalate to form the quinazoline core . Subsequent steps include the functionalization of the quinazoline ring with pyrrolidine and piperazine under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-(pyrrolidin-1-yl)quinazolin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-(pyrrolidin-1-yl)quinazolin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and biofilm inhibition agent.
Medicine: Explored for its potential antitumor activity by inhibiting specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-(4-(pyrrolidin-1-yl)quinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(4-(pyrrolidin-1-yl)quinazolin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: Known for their versatile biological activities and use in drug discovery.
Quinazoline derivatives: Often explored for their antimicrobial and antitumor properties.
Piperazine derivatives: Commonly used in medicinal chemistry for their pharmacological properties.
These comparisons highlight the unique combination of structural features and biological activities that make this compound a valuable compound in scientific research and drug development.
Eigenschaften
IUPAC Name |
ethyl 4-(4-pyrrolidin-1-ylquinazolin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-2-26-19(25)24-13-11-23(12-14-24)18-20-16-8-4-3-7-15(16)17(21-18)22-9-5-6-10-22/h3-4,7-8H,2,5-6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWJCJJAJMISQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4455253.png)
![1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4455259.png)
![11-tert-butyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B4455264.png)
![N-(3-{[(2,4-difluorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4455267.png)

![N,2-diethyl-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4455278.png)
![2-(4-fluorophenoxy)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4455280.png)
![N-(3-methoxypropyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4455284.png)

![9-[(2,3-Difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B4455306.png)
![methyl 3-[(2-furylmethyl)amino]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B4455316.png)
![ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate](/img/structure/B4455333.png)
![4-[4-(Ethanesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B4455342.png)
![6-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-[2,4'-BIPYRIDINE]-5-CARBONITRILE](/img/structure/B4455345.png)
